molecular formula C24H27NO3 B14990182 2-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

2-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B14990182
M. Wt: 377.5 g/mol
InChI Key: HIAVVGYFUDVJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core with ethoxy, furan, and isopropylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy, furan, and isopropylphenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    2-ETHOXY-N-[(PYRIDIN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the furan ring, in particular, may confer distinct reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C24H27NO3/c1-4-27-23-10-6-5-9-22(23)24(26)25(17-21-8-7-15-28-21)16-19-11-13-20(14-12-19)18(2)3/h5-15,18H,4,16-17H2,1-3H3

InChI Key

HIAVVGYFUDVJRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.